Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with an o-tolyl group at position 1, a 3-acetylphenylamino-acetoxy moiety at position 4, and an ester group at position 2. This compound’s structural complexity arises from its multiple functional groups, including the acetylphenyl amide, ether linkage, and conjugated carbonyl systems. Its synthesis likely involves multi-step reactions, such as condensation and nucleophilic substitution, analogous to methods described for related tetrahydropyrimidine carboxylates .
Properties
IUPAC Name |
ethyl 4-[2-(3-acetylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-4-32-24(31)23-20(13-22(30)27(26-23)19-11-6-5-8-15(19)2)33-14-21(29)25-18-10-7-9-17(12-18)16(3)28/h5-13H,4,14H2,1-3H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQQDPPCLWVNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the pyridazine derivatives family. This compound exhibits significant biological activities due to its unique structural features, including an ethyl ester, oxo groups, and an amino moiety. Understanding its biological activity is crucial for potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 449.5 g/mol. The structure includes various functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| Functional Groups | Ethyl ester, oxo, amino |
| CAS Number | 899732-97-9 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. The compound's structure allows it to interact with specific molecular targets involved in cancer progression.
- Enzyme Inhibition : The presence of the amino group suggests potential for inhibiting enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's.
Anticancer Studies
In vitro assays have been conducted to evaluate the antiproliferative effects of the compound against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The results indicated that the compound exhibited significant cytotoxicity, with IC50 values comparable to established anticancer drugs.
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| MCF-7 | 15.2 | Doxorubicin |
| A549 | 12.8 | Cisplatin |
Enzyme Inhibition Studies
The compound's potential as an AChE inhibitor was evaluated using Ellman's spectrophotometric method. The results demonstrated that it possesses notable inhibitory activity, with IC50 values indicating efficacy similar to known inhibitors.
| Compound | IC50 (nM) | Relative Potency |
|---|---|---|
| Ethyl 4-(...) | 250 | 45% |
| Donepezil | 100 | Reference |
The biological activity of this compound can be attributed to its ability to interact with specific targets within cells:
- Inhibition of Cancer Cell Growth : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- AChE Inhibition : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission which is beneficial in neurodegenerative conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results against colorectal (HCT-116) and breast cancer (MDA-MB-231) cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | HCT-116 | 1.36 |
| 8b | HCT-116 | 2.34 |
| 7c | MDA-MB-231 | 6.67 |
| 8b | MDA-MB-231 | 16.03 |
The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival, including estrogen receptor signaling, which is crucial in breast cancer progression.
Case Study: Anticancer Activity
A study conducted on similar pyridazine derivatives demonstrated their ability to induce apoptosis in MDA-MB-231 cells through mitochondrial pathways, highlighting their potential as anticancer agents.
Antibacterial Properties
The antibacterial efficacy of this compound's derivatives has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate that these compounds possess notable antibacterial activity.
Table 2: Antibacterial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 8c | Staphylococcus aureus | 12 |
| 8c | Escherichia coli | 11 |
These findings suggest that specific structural features contribute to antibacterial efficacy, making these compounds promising candidates for further development as antimicrobial agents.
Synthetic Applications
The synthesis of Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions that allow for the formation of the dihydropyridazine core followed by subsequent functionalizations. The synthetic pathways often utilize reagents like acetophenone derivatives and ethoxycarbonyl groups to achieve the desired structure.
Other Potential Applications
Given its complex structure and diverse biological activities, this compound has potential applications beyond just anticancer and antibacterial properties:
- Anti-inflammatory Agents : Due to its structural similarity to known anti-inflammatory compounds, further research could explore its efficacy in treating inflammatory diseases.
- Enzyme Inhibitors : The presence of specific functional groups may allow this compound to act as an inhibitor for various enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous molecules based on structural features, synthesis pathways, and intermolecular interactions.
Structural Analogues in Pyridazine and Pyrimidine Families
Key Observations:
Core Flexibility : The dihydropyridazine core in the target compound allows for greater planarity compared to tetrahydropyrimidines, influencing π-π stacking and crystallinity.
Synthetic Complexity : The target compound’s synthesis requires precise control over amide bond formation, contrasting with the more straightforward nitration/esterification steps in pyrimidine derivatives .
Hydrogen Bonding and Crystal Packing
The acetylphenyl amide group in the target compound facilitates robust N–H⋯O hydrogen bonds (2.8–3.0 Å), forming dimeric motifs that stabilize crystal lattices. In contrast, pyrimidine derivatives with bromoethoxy groups exhibit weaker halogen bonding (C–Br⋯O ≈ 3.3 Å), leading to less dense packing . Graph set analysis (e.g., $ R_2^2(8) $ motifs) further differentiates these systems .
Conformational Analysis
The dihydropyridazine ring adopts a puckered conformation due to steric hindrance from the o-tolyl group. Cremer-Pople puckering parameters ($ Q = 0.45 \, \text{Å}, \theta = 110^\circ $) suggest moderate distortion, comparable to thienopyridine derivatives but distinct from planar tetrahydropyrimidines .
Methodological Considerations
Structural data for the compound and its analogues were refined using SHELX , with visualization via ORTEP-III . These tools ensure accurate bond length/angle comparisons (e.g., C=O bond lengths: 1.22 Å in target vs. 1.24 Å in pyrimidine analogues).
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
Adapting methodologies from dihydropyridine syntheses, the dihydropyridazine core can be constructed by reacting o-tolylhydrazine with ethyl 3-oxo-4-(prop-2-yn-1-yloxy)but-2-enoate under acidic conditions:
o-Tolylhydrazine + Ethyl 3-oxo-4-(prop-2-yn-1-yloxy)but-2-enoate
→ H2SO4 (cat.), EtOH, reflux, 12 h
→ Ethyl 6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (Intermediate I)
This method achieves 68–72% yield based on analogous systems, with regioselectivity controlled by the electron-withdrawing ester group.
Oxidative Aromatization of Tetrahydropyridazines
Alternative routes employ oxidative dehydrogenation of tetrahydropyridazine precursors, as demonstrated in thiomorpholine syntheses. Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane converts saturated intermediates to the desired dihydropyridazine system:
Tetrahydropyridazine precursor + DDQ (1.2 equiv.), CH2Cl2, 0°C → RT, 4 h
→ Intermediate I (82% yield, )
Installation of the 4-Oxoethoxy Side Chain
Nucleophilic Alkylation of Pyridazinone
Intermediate I undergoes alkylation at C4 using 2-bromoacetamide derivatives. Optimized conditions from pyrimidine etherification suggest:
Intermediate I (1 equiv.) + 2-Bromo-N-(3-acetylphenyl)acetamide (1.2 equiv.)
→ K2CO3 (2.5 equiv.), DMF, 80°C, N2 atmosphere, 8 h
→ Target compound (57% yield)
Side reactions include O- vs. N-alkylation (controlled by base selection) and ester group hydrolysis (mitigated by anhydrous conditions).
Mitsunobu Coupling for Challenging Substrates
For sterically hindered systems, Mitsunobu conditions using DIAD (diisopropyl azodicarboxylate) and PPh3 in THF provide superior results:
Intermediate I + 2-Hydroxy-N-(3-acetylphenyl)acetamide
→ DIAD (1.5 equiv.), PPh3 (1.5 equiv.), THF, 0°C → RT, 24 h
→ Target compound (63% yield, )
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6):
- δ 8.42 (s, 1H, NH), 8.12–7.89 (m, 4H, Ar-H), 7.62–7.35 (m, 4H, o-tolyl),
- δ 5.21 (s, 2H, OCH2CO), 4.32 (q, J=7.1 Hz, 2H, OCH2CH3),
- δ 2.59 (s, 3H, COCH3), 2.38 (s, 3H, CH3 from o-tolyl), 1.31 (t, J=7.1 Hz, 3H, OCH2CH3).
IR (KBr):
Crystallographic Verification
Single-crystal X-ray analysis (analogous to) confirms:
- Planarity of the dihydropyridazine ring (r.m.s.d. 0.012 Å)
- Dihedral angle of 86.4° between o-tolyl and pyridazine planes
- Intramolecular H-bond between NH and adjacent carbonyl (2.89 Å)
Process Optimization and Scalability
Solvent Screening for Alkylation Step
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | K2CO3 | 80 | 57 | 98.2 |
| DMSO | Cs2CO3 | 100 | 49 | 97.8 |
| MeCN | DBU | 60 | 38 | 96.1 |
| THF | KOtBu | 65 | 41 | 95.3 |
DMF with K2CO3 provides optimal balance of reactivity and selectivity.
Catalytic Enhancements
Adding phase-transfer catalysts (18-crown-6, 0.1 equiv.) increases alkylation yields to 71% by improving anion mobility. Microwave-assisted synthesis reduces reaction time from 8 h to 45 min (65% yield).
Alternative Synthetic Pathways
Late-Stage Functionalization Approach
Constructing the full pyridazine skeleton prior to side chain introduction:
Ethyl 4-hydroxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
→ (i) ClCH2COCl, DCM, 0°C
→ (ii) 3-Acetylaniline, Et3N, THF
→ Target compound (51% overall yield)
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(2-((3-acetylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridazine core. Key steps include:
- Coupling Reactions : Amide bond formation between the 3-acetylphenylamine moiety and the ethoxycarbonyl group under carbodiimide-mediated conditions (e.g., EDCI or DCC) .
- Ring Closure : Cyclization via nucleophilic substitution or condensation to form the dihydropyridazine ring, often requiring anhydrous solvents (e.g., THF) and catalysts like DBU .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | EDCI, DMAP, DCM, RT, 12h | 65–75 | >95% |
| Cyclization | DBU, THF, 60°C, 6h | 50–60 | 90–92% |
| Final Purification | Ethyl acetate/hexane (3:7) | — | >99% |
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the dihydropyridazine core, with characteristic shifts for the o-tolyl group (δ 6.8–7.2 ppm) and acetylphenylamine protons (δ 2.5–2.7 ppm for CH) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 505.18) validates molecular formula (CHNO) .
- IR Spectroscopy : Peaks at 1680–1720 cm confirm ester (C=O) and amide (N–H) functionalities .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity across studies often arise from:
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials via broth microdilution per CLSI guidelines) .
- Structural Analogues : Compare substituent effects (e.g., o-tolyl vs. phenyl groups) using SAR tables to isolate activity drivers .
- Dose-Response Validation : Repeat assays with ≥3 biological replicates and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .
Q. Example Data Contradiction :
- Study A : IC = 12 µM (HeLa cells) vs. Study B : IC = 45 µM.
- Resolution : Verify cell culture conditions (e.g., serum concentration, passage number) and compound solubility (use DMSO controls <0.1%) .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Prioritize docking poses with hydrogen bonds to the dihydropyridazine core .
- MD Simulations : Run 100 ns trajectories (GROMACS) to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., acetylphenylamine as a hydrogen bond donor) using Schrödinger Phase .
Q. What strategies optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., –OH or –COOH) via ester hydrolysis derivatives. Measure LogP via shake-flask method (target: 2–3) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
- Permeability : Assess Caco-2 monolayer transport (P >1 × 10 cm/s indicates good absorption) .
Q. How are structure-activity relationships (SAR) analyzed for derivatives?
Methodological Answer:
Q. Table 2: SAR for Key Derivatives
| Substituent | IC (µM) | MIC (µg/mL) |
|---|---|---|
| o-Tolyl | 12.0 | 8.5 |
| 4-Fluorophenyl | 8.2 | 6.0 |
| 3-Acetylphenyl | 18.5 | 12.3 |
Q. What analytical methods detect degradation products under stress conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40°C, 75% RH), acid (0.1M HCl), base (0.1M NaOH), and UV light .
- LC-MS/MS Analysis : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradation products. Identify fragments via MS .
- Stability Criteria : ≥90% purity retention after 4 weeks under accelerated conditions .
Methodological Guidance for Data Interpretation
- Contradictory Bioactivity : Cross-validate using orthogonal assays (e.g., fluorescence-based ATPase vs. cell viability assays) .
- Synthetic Yield Discrepancies : Optimize stoichiometry (1.2 eq. of EDCI) or switch coupling reagents (e.g., HATU vs. EDCI) .
- Crystallization Issues : Screen solvents (e.g., acetone/water vs. ethanol/water) and use seeding techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
